methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its parent structure, 3-benzyl-4-oxo-3,4-dihydrophthalazin-1-ylacetyl, modified by a glycine methyl ester substituent. The full name is methyl 2-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido]acetate .
The structural hierarchy begins with the phthalazinone core, a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 2 and 3 and a ketone at position 4. A benzyl group (-CH2C6H5) is attached to position 3, while an acetyl moiety (-CH2C=O) extends from position 1. This acetyl group forms an amide bond with the amino group of glycine methyl ester, completing the structure.
The SMILES representation (COC(=O)CNC(=O)Cc1nn(Cc2ccccc2)c(=O)c2ccccc12 ) confirms this arrangement. The InChIKey, though not computable here due to tool limitations, would uniquely encode this structure based on analogous compounds like LOEQJTGFMWZFBM-UHFFFAOYSA-N and ZXWKUKKFDVBJOQ-UHFFFAOYSA-N , which belong to structurally related phthalazinone derivatives.
CAS Registry Number and Molecular Formula Verification
As of the latest database entries (May 2025), no CAS Registry Number has been publicly assigned to methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate. Closely related compounds, such as 3-benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 16015-49-9) and 3-benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 16015-59-1), share the phthalazinone core but differ in substituents.
The molecular formula C20H21N3O5 is verified through SMILES decomposition:
- C20 : 8 carbons from the phthalazinone core, 7 from the benzyl group, 2 from the acetyl linker, and 3 from the glycine methyl ester.
- H21 : 6 hydrogens from the dihydrophthalazinone, 7 from benzyl, 3 from acetyl, and 5 from glycine methyl ester.
- N3 : 2 nitrogens in the phthalazinone ring and 1 in the amide bond.
- O5 : 1 oxygen in the phthalazinone ketone, 1 in the acetyl carbonyl, 2 in the glycine ester, and 1 in the amide bond.
This formula aligns with derivatives documented in PubChem and Sigma-Aldrich, which report similar frameworks with marginal variations in functional groups.
Synonyms and Alternative Naming Conventions in Chemical Databases
Database entries for analogous compounds reveal naming conventions that emphasize substituent positions and functional groups. For this compound, potential synonyms include:
- Methyl 2-[(3-benzyl-4-oxophthalazin-1-yl)acetamido]acetate
- N-[(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine methyl ester
- Methyl N-[(3-benzyl-1,2-dihydro-4-oxophthalazin-1-yl)acetyl]glycinate
These variants reflect IUPAC-compliant descriptors and database-specific shorthand, such as 3-benzyl-4-oxophthalazin-1-ylacetyl glycine methyl ester . The compound’s glycinate component is occasionally referenced using methyl glycinate nomenclature (e.g., methyl 2-aminoacetate ), though this oversimplifies the amide linkage.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-benzyl-4-oxophthalazin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C20H19N3O4/c1-27-19(25)12-21-18(24)11-17-15-9-5-6-10-16(15)20(26)23(22-17)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,24) |
InChI Key |
FHHIPAZNDISXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate typically involves the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or acetyl derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
Recent studies have demonstrated that derivatives of phthalazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate has shown promising results in inhibiting cell proliferation and inducing apoptosis in colorectal cancer cells (HCT116) through mechanisms involving the inhibition of VEGFR2 signaling pathways . -
Enzyme Inhibition :
This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression. The inhibition of VEGFR2 was quantified, showing an IC50 value of 17.8 μM, which is comparable to established inhibitors like sorafenib .
Synthesis of Novel Derivatives
Researchers are focusing on synthesizing novel derivatives based on the phthalazine structure to enhance the therapeutic efficacy and reduce side effects. The modification of the methyl group and the introduction of various substituents on the benzyl ring are common strategies employed to optimize biological activity.
Mechanistic Studies
Studies are being conducted to understand the molecular mechanisms by which this compound exerts its anticancer effects. These include investigations into apoptosis pathways and signal transduction mechanisms involved in tumor growth inhibition.
Case Studies
Mechanism of Action
The mechanism of action of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Physicochemical Properties
| Property | Target Compound (CAS: 1324060-06-1) | Compound A | Compound B | Compound C (CAS: 1144429-19-5) | Compound D (CAS: 1219584-96-9) |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | Not reported | ~250 (estimated) | 457.1 | 280.7 | 369.5 |
| Density (g/cm³) | Not reported | ~1.2 (estimated) | ~1.5 (estimated) | 1.3 ± 0.1 | 1.4 ± 0.1 |
| Boiling Point (°C) | Not reported | ~300 (estimated) | >300 (decomposes) | 486.9 ± 30.0 | 510.8 ± 50.0 |
| LogP | Not reported | ~1.5 | ~3.2 | ~2.0 | ~2.8 |
Notes:
- The target compound’s phthalazinone core likely increases aromaticity and rigidity compared to pyridine (Compound A) or indole (Compound C) systems.
- Higher molecular weights in Compounds B and D correlate with increased halogenation or fused heterocycles, impacting pharmacokinetics .
Biological Activity
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a phthalazinone moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 344.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.38 g/mol |
| CAS Number | 1574464-97-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Anticancer Activity : Research indicates that derivatives of phthalazinones can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against a range of pathogens.
Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of phthalazinone derivatives, including this compound, in inhibiting tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death and reduced tumor size .
Enzyme Inhibition Profile
In vitro assays demonstrated that this compound inhibits key enzymes such as topoisomerase II and protein kinases. This inhibition is crucial for its anticancer properties as it interferes with DNA replication and repair processes .
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
